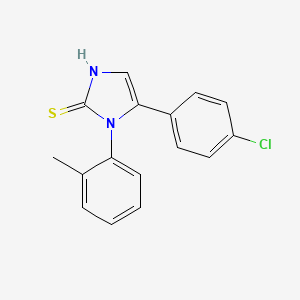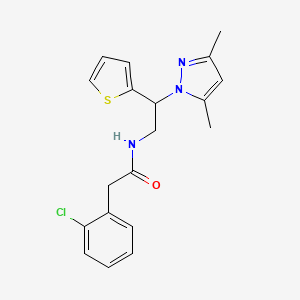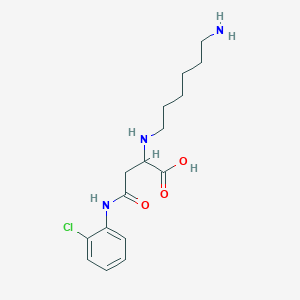
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid, also known as AHA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to act through multiple pathways. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurons, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to enhance synaptic plasticity and improve cognitive function. In endothelial cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function by increasing nitric oxide (NO) production and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is its ability to selectively target cancer cells while sparing normal cells, which could potentially reduce side effects in cancer treatment. However, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has also been shown to have low solubility and stability, which could limit its effectiveness in certain applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid for different therapeutic applications.
Zukünftige Richtungen
For 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid research include investigating its potential therapeutic applications in other fields, such as diabetes and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid and to optimize its pharmacokinetics and pharmacodynamics. Finally, the development of novel 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid analogues with improved solubility and stability could potentially enhance its effectiveness in various applications.
Synthesemethoden
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid can be synthesized through the reaction of 2-chloroaniline with 6-aminohexylamine, followed by the addition of diethyl oxalate and subsequent hydrolysis. The final product is obtained through acidification and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular disease, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(6-aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c17-12-7-3-4-8-13(12)20-15(21)11-14(16(22)23)19-10-6-2-1-5-9-18/h3-4,7-8,14,19H,1-2,5-6,9-11,18H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCVAJJJDUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCCCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2948362.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2948363.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2948364.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3-diphenylpropanamide](/img/structure/B2948365.png)
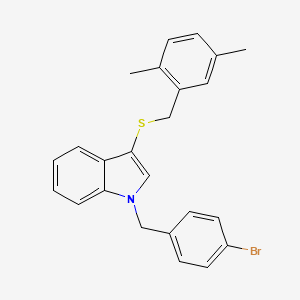
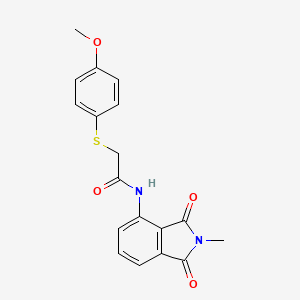

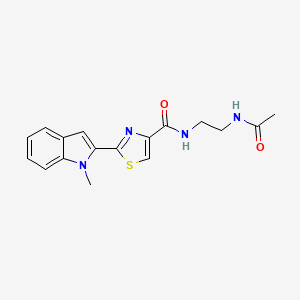
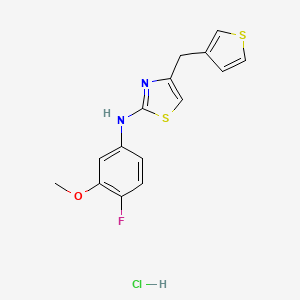
![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
